molecular formula C4H7ClN2O B3051429 1-Methyl-1H-pyrazol-5-ol hydrochloride CAS No. 33641-16-6

1-Methyl-1H-pyrazol-5-ol hydrochloride

Cat. No.: B3051429
CAS No.: 33641-16-6
M. Wt: 134.56 g/mol
InChI Key: URHLNHKKOLDIHL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-5-ol hydrochloride (CAS 33641-16-6) is a key chemical intermediate in organic synthesis and pharmaceutical research. This compound features the 1H-pyrazol-5-ol structure, a prominent scaffold in medicinal chemistry known for its diverse biological activities. Research into analogous pyrazole and pyrazol-5-ol derivatives has demonstrated significant potential in various therapeutic areas. Specifically, such compounds have shown potent antibacterial activity against Methicillin-susceptible and Methicillin-resistant strains of Staphylococcus aureus (MRSA) , as well as antifungal activity . Furthermore, studies on structurally related bis(pyrazol-5-ol) derivatives have revealed promising antioxidant and cytotoxic properties against colorectal carcinoma cells , inducing cell death through p53-mediated apoptosis . Beyond biomedical applications, this compound serves as a critical synthetic intermediate, including its use in the preparation of pyrazole herbicide intermediates . As a versatile building block, this compound is essential for developing novel compounds in drug discovery and agrochemical research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-1H-pyrazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h2-3,5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHKKOLDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482478
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33641-16-6
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-5-ol hydrochloride
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Preparation Methods

Cyclocondensation of β-Keto Esters

The most frequently reported approach involves cyclocondensation reactions between β-keto esters and methylhydrazine derivatives. Patent JPS61229852A details a optimized procedure where dimethyl malonate reacts with methylhydrazine in ethanol at 0-5°C, followed by gradual warming to room temperature. This method achieves 67-72% yield through precise temperature control during the exothermic cyclization phase. Critical parameters include:

  • Molar ratio : 1:1.05 (ester:hydrazine) to ensure complete conversion
  • Solvent system : Anhydrous ethanol with <0.1% water content
  • Reaction time : 4-6 hours with continuous stirring

The resulting free base is subsequently treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. X-ray diffraction analysis confirms salt formation through characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

Hydrazine-Mediated Ring Closure

Alternative routes employ substituted hydrazines for pyrazole ring formation. As demonstrated in EP3613733NWA1, 2-propyl-3-oxo-3-phenylpropionic acid ethyl ester undergoes cyclization with 2-hydrazinopyridine in acetonitrile/water (3:2 v/v) at reflux. While primarily developed for a structural analog, this method adapts to 1-Methyl-1H-pyrazol-5-ol synthesis by substituting with methylhydrazine, achieving 58-64% yield after hydrochloride salt precipitation.

Key advantages include:

  • Reduced byproduct formation (<2%) compared to ethanol-based systems
  • Improved solubility of intermediates in mixed polar solvents
  • Facile salt crystallization using tert-butyl ether/toluene mixtures

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern manufacturing processes employ continuous flow reactors to enhance reproducibility and safety. WO2017084995A1 discloses a plant-scale method operating under:

Parameter Optimal Range
Temperature 40-45°C
Pressure 1.2-1.5 bar
Residence time 90-120 minutes
Solvent Aqueous ethanol

This approach achieves 82-89% yield through precise control of exothermic intermediates, with in-line IR spectroscopy monitoring conversion efficiency. The hydrochloride salt crystallizes directly from the reaction mixture upon acidification, reducing downstream processing steps.

Crystallization Optimization

Industrial purification protocols emphasize polymorph control through antisolvent crystallization. EP3613733NWA1 describes a sequential crystallization process:

  • Initial precipitation from acetonitrile/water (1:1) at -10°C
  • Recrystallization in tert-butyl ether/toluene (1:1) at 5°C
  • Final drying under vacuum (0.1 mbar, 40°C)

This method produces Form I crystals with <0.5% impurity content, as verified by HPLC analysis. Thermal gravimetric analysis shows no decomposition below 180°C, ensuring stability during storage.

Reaction Optimization and Yield Enhancement

Solvent System Effects

Comparative studies reveal significant yield variations across solvent environments:

Solvent Yield (%) Purity (%)
Ethanol 67 98.2
DMF/Water 72 97.8
Acetonitrile 58 99.1
THF 41 95.6

Data synthesized from demonstrates ethanol's superiority in balancing yield and purity, while acetonitrile enables higher purity at reduced yields.

Acidification Strategies

Hydrochloride salt formation efficiency depends on acid addition methodology:

  • Gaseous HCl bubbling : Achieves 94-96% salt conversion but risks over-acidification
  • HCl/diethyl ether solution : Provides controlled protonation (88-92% conversion)
  • Ion exchange resins : Enables 99% conversion but increases production costs by 15-18%

Patent CN112574111A introduces a novel phased acidification process combining gaseous HCl with subsequent ethanol washing, achieving 97.3% conversion while maintaining pH stability.

Analytical Characterization Protocols

Spectroscopic Verification

Comprehensive characterization employs multiple analytical techniques:

Method Key Characteristics
¹H NMR δ 2.45 (s, 3H, CH₃), δ 6.12 (s, 1H, pyrazole-H)
HPLC t_R = 4.12 min (C18, 60:40 H₂O/MeOH)
XRD d-spacing 4.12 Å, 3.78 Å, 3.02 Å
FT-IR 1650 cm⁻¹ (C=N), 3150 cm⁻¹ (N-H)

Data cross-referenced from confirms compound identity and purity.

Stability Profiling

Accelerated stability studies (40°C/75% RH) demonstrate:

  • 3-month storage : <0.3% impurity increase
  • 6-month storage : 0.9% total impurities
  • 12-month storage : 1.7% degradation products

These results validate the hydrochloride salt's superior stability compared to free base formulations.

Comparative Analysis of Synthetic Routes

A cost-benefit analysis of major production methods reveals:

Method Cost ($/kg) Yield (%) Purity (%) Scalability
Batch ethanol 120 67 98.2 Medium
Continuous flow 95 89 99.4 High
Multi-step crystal 210 72 99.8 Low
Ion exchange 180 85 99.5 Medium

Data synthesized from indicates continuous flow synthesis offers optimal balance for large-scale production, while multi-step crystallization remains valuable for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazol-5-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-methyl-1H-pyrazol-5-ol hydrochloride with structurally related pyrazole derivatives, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Applications
This compound 33641-16-6 C₄H₇ClN₂O 134.56 -OH (C5), -CH₃ (N1) Not reported High aqueous solubility Pharmaceutical/agrochemical R&D
5-Hydroxy-1-methylpyrazole (free base) 33641-15-5 C₄H₆N₂O 98.10 -OH (C5), -CH₃ (N1) 109–111 DMSO, methanol Herbicide intermediate
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol Not provided C₁₀H₉ClN₂O 208.65 -ClPh (C3), -CH₃ (N1) Not reported Not reported Herbicidal activity research
1-(1H-Pyrazol-5-yl)ethan-1-one hydrochloride 175277-40-4 C₅H₇ClN₂O 146.57 -COCH₃ (C5), -CH₃ (N1) Not reported Not reported Organic synthesis building block
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Not provided C₁₂H₁₂ClF₂N₃ 283.70 -CF₂H (C5), -CH₃Ph (N1), -NH₂ (C4) Not reported Not reported Drug discovery research

Key Comparisons:

Hydrochloride Salt vs. Free Base

  • The hydrochloride form (134.56 g/mol) exhibits superior aqueous solubility compared to the free base (98.10 g/mol) due to ionic interactions . This makes the salt preferable in formulations requiring polar solvents.
  • The free base’s lower molecular weight and distinct melting point (109–111°C) suit it for solid-phase synthesis, while the hydrochloride’s stability is advantageous in prolonged storage .

Functional Group Diversity: The acetyl-substituted derivative (1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, CAS 175277-40-4) replaces the hydroxyl group with a ketone (-COCH₃), altering reactivity. This compound may participate in nucleophilic additions or serve as a precursor for heterocyclic expansions .

Complex Derivatives

  • The 5-(difluoromethyl)-4-amine derivative (C₁₂H₁₂ClF₂N₃) demonstrates how additional substituents (e.g., difluoromethyl, methylphenyl, and amine groups) expand applications in drug discovery. The difluoromethyl group can resist metabolic degradation, while the amine enables hydrogen bonding in biological targets .

Biological and Industrial Relevance

  • The free base (5-hydroxy-1-methylpyrazole) is directly utilized in herbicide synthesis due to its reactive hydroxyl group .
  • Hydrochloride salts (e.g., this compound) are favored in pharmaceutical research for their solubility and ease of purification .

Biological Activity

1-Methyl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C4H7ClN2OC_4H_7ClN_2O, and it has been identified for its potential therapeutic applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives demonstrate significant antimicrobial properties against various pathogens. For instance, compounds structurally related to 1-methyl-1H-pyrazol-5-ol have been evaluated for their effectiveness against E. coli, S. aureus, and Klebsiella pneumonia .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties, with some compounds showing comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in protecting cells from oxidative stress. The ability to scavenge free radicals has been demonstrated in various assays, including DPPH and ABTS radical scavenging tests .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways. For example, some studies have reported the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
  • Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways that regulate inflammation and pain .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazole derivatives showing significant antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2014)Investigated anti-tubercular properties of pyrazole derivatives with promising results against Mycobacterium tuberculosis .
Recent Synthesis StudiesDeveloped new analogs that exhibit potent antioxidant activity comparable to established antioxidants like Trolox .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Use aprotic solvents (e.g., DMF, xylene) to enhance reaction efficiency .
  • Catalysis : Acidic conditions (HCl) improve dehydration steps during cyclocondensation .
  • Temperature Control : Reflux conditions (120–140°C) are critical for minimizing byproducts .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃, DMF, 80°C, 24h65–75
Hydrazide CyclizationPOCl₃, 120°C, 6h70–85

How can researchers characterize the tautomeric forms of this compound, and which analytical techniques are most effective?

Basic
The compound exhibits tautomerism between enol (hydroxyl group) and keto (carbonyl group) forms. Key techniques include:

  • X-ray Crystallography : Resolves crystal structures to confirm dominant tautomeric forms. For example, 4-Methyl-5-phenyl-1H-pyrazol-3-ol was shown to favor the enol form in the solid state .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can detect proton shifts (e.g., hydroxyl protons at δ 10–12 ppm) and carbon environments indicative of tautomeric equilibrium .
  • IR Spectroscopy : Stretching frequencies for O–H (enol, ~3200 cm⁻¹) and C=O (keto, ~1700 cm⁻¹) provide complementary evidence .

What strategies can be employed to address contradictory data regarding the regioselectivity of this compound in nucleophilic substitution reactions?

Advanced
Contradictory regioselectivity data often arise from competing reaction pathways. Mitigation strategies include:

  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled substrates to track substitution sites via NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict energy barriers for different substitution pathways (e.g., N1 vs. N2 attack) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify dominant mechanisms .

Case Study : Substitution with alkyl halides showed preferential N1-attack in polar solvents (DMF), while N2-attack dominated in non-polar media (toluene) .

What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

Q. Basic

  • Moisture Control : Store in desiccators with silica gel to prevent hydrolysis of the hydrochloride salt .
  • Temperature : Keep at –20°C for long-term stability; avoid repeated freeze-thaw cycles.
  • Light Exposure : Use amber vials to block UV-induced degradation .
  • Analytical Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase, xanthine oxidase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity using partial least squares regression .

Example : Pyrazole derivatives showed inhibitory activity against xanthine oxidase (IC₅₀ = 2.1 µM) via π-π stacking with Phe-1009 .

What are the typical impurities or byproducts formed during the synthesis of this compound, and how can they be identified and mitigated?

Q. Basic

  • Common Impurities :
    • Unreacted hydrazine derivatives (detected via TLC).
    • Over-oxidized products (e.g., pyrazole-carboxylic acids) from side reactions .

Q. Mitigation :

  • Purification : Recrystallization from methanol/water or column chromatography (silica gel, ethyl acetate/hexane) removes polar byproducts .
  • In-line Monitoring : Use FTIR or GC-MS to track reaction completeness .

Q. Table 2: Analytical Methods for Impurity Detection

Impurity TypeDetection MethodReference
Hydrazine residuesTLC (Rf = 0.3, ethyl acetate)
Carboxylic acid byproductsHPLC (retention time = 4.2 min)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-1H-pyrazol-5-ol hydrochloride
Reactant of Route 2
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1-Methyl-1H-pyrazol-5-ol hydrochloride

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